molecular formula C17H20N2O4 B2692456 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid CAS No. 1048006-93-4

2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid

Cat. No.: B2692456
CAS No.: 1048006-93-4
M. Wt: 316.357
InChI Key: GTFVUDLSGJYNIY-UHFFFAOYSA-N
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Description

2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is a complex organic compound that features both hydroxy and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalen-1-ylamine derivative, which is then reacted with a suitable butanoic acid derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amino groups may produce primary or secondary amines.

Scientific Research Applications

2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its functional groups.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid involves its interaction with molecular targets through its hydroxy and amino groups. These functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biological molecules, influencing their activity and function. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Hydroxypropyl)amino)-4-(phenylamino)-4-oxobutanoic acid
  • 2-((3-Hydroxypropyl)amino)-4-(benzylamino)-4-oxobutanoic acid

Uniqueness

What sets 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid apart from similar compounds is the presence of the naphthalen-1-yl group. This aromatic moiety can significantly influence the compound’s chemical properties, such as its ability to participate in π-π interactions, which can be crucial in certain biological and material science applications.

Properties

IUPAC Name

2-(3-hydroxypropylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-10-4-9-18-15(17(22)23)11-16(21)19-14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,15,18,20H,4,9-11H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFVUDLSGJYNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC(C(=O)O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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